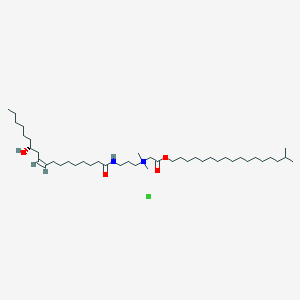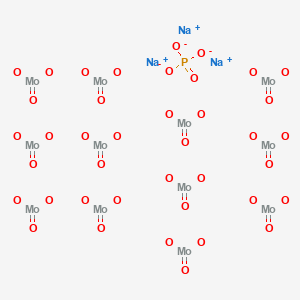
6-甲基-5,6-二氢-4H-1,3-噻嗪-2-胺
描述
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is an organic compound belonging to the class of 1,3-thiazines. These compounds are characterized by a six-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The compound has the molecular formula C5H10N2S and a molecular weight of 130.213 g/mol .
科学研究应用
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine has several applications in scientific research:
作用机制
Target of Action
The primary target of 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as 2-amino-5,6-dihydro-6-methyl-4h-1,3-thiazine, is the Type II (inducible) nitric oxide synthase (iNOS) . iNOS is an enzyme responsible for the production of nitric oxide, a key player in the immune response and inflammation.
Mode of Action
2-amino-5,6-dihydro-6-methyl-4h-1,3-thiazine acts as a selective inhibitor of iNOS . By inhibiting iNOS, it reduces the production of nitric oxide, thereby modulating the immune response and inflammation.
Biochemical Pathways
The inhibition of iNOS affects the nitric oxide pathway . Nitric oxide is a signaling molecule involved in various physiological and pathological processes. By inhibiting its production, 2-amino-5,6-dihydro-6-methyl-4h-1,3-thiazine can influence these processes, particularly those related to immune response and inflammation .
Pharmacokinetics
It is known to be soluble in water , which suggests it could have good bioavailability
Result of Action
By inhibiting iNOS and reducing nitric oxide production, 2-amino-5,6-dihydro-6-methyl-4h-1,3-thiazine can modulate the immune response and inflammation. It has been tested against lipopolysaccharide (LPS)-induced inflammation in rats, showing promising results .
生化分析
Biochemical Properties
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving nitric oxide synthase . This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been noted to exhibit anti-inflammatory properties by inhibiting the production of nitric oxide in inflammatory cells .
Molecular Mechanism
At the molecular level, 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, such as nitric oxide synthase . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing the conversion of substrates into products. Additionally, 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity to organs . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the metabolism of the compound, leading to the formation of metabolites that can further participate in biochemical reactions. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic pathways in cells.
Transport and Distribution
Within cells and tissues, 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in various cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can interact with target biomolecules. The localization of the compound is essential for its function, as it ensures that the compound reaches the appropriate sites within the cell to modulate biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of appropriate amines with sulfur-containing reagents under controlled conditions. One common method involves the reaction of morpholin-4-amine with methacryloyl isothiocyanate . The reaction is carried out in a solvent such as ethanol, with the addition of a base like potassium hydroxide (KOH) and a catalyst such as piperidine .
Industrial Production Methods
Industrial production of 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
化学反应分析
Types of Reactions
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiazines depending on the nucleophile used.
相似化合物的比较
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine can be compared with other similar compounds, such as:
5,6-dihydro-1,3-thiazin-4-one derivatives: These compounds have similar structures but differ in their functional groups and biological activities.
2-amino-5,6-dihydro-4H-1,3-thiazine: Another thiazine derivative with different substituents and properties.
Xylazine: A thiazine derivative used as a veterinary sedative and analgesic.
属性
IUPAC Name |
6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJCRMIQAMEJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN=C(S1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369928 | |
| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21463-31-0 | |
| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)




